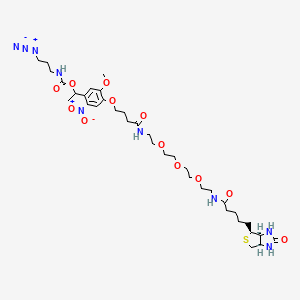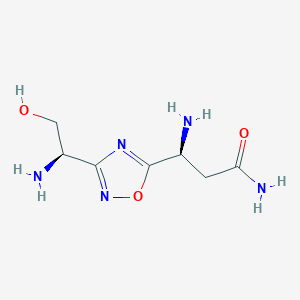![molecular formula C24H26ClN7OS B609930 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone CAS No. 1383719-97-8](/img/structure/B609930.png)
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Overview
Description
PF-04628935 is is a potent antagonist/inverse agonist of the ghrelin receptor, growth hormone secretagogue receptor 1a (GHS-R1a) with an IC50 of 4.6 nM. Ghrelin and GSHR are involved in regulation of food intake and long-term energy homeostasis; GSHR ligands are of interest for obesity and other metabolic disorders. PF-04628935 is orally bioavailable and brain penetrant.
Scientific Research Applications
Ghrelin Receptor Antagonist
PF-04628935 is a potent antagonist/inverse agonist of the ghrelin receptor, growth hormone secretagogue receptor 1a (GHS-R1a) with an IC 50 of 4.6 nM . Ghrelin is a hormone that is produced and released mainly by the stomach with small amounts also released by the small intestine, pancreas and brain.
Regulation of Food Intake
Ghrelin and GSHR are involved in the regulation of food intake . By acting as an antagonist of the ghrelin receptor, PF-04628935 could potentially influence the regulation of food intake.
Long-term Energy Homeostasis
Ghrelin and GSHR also play a role in long-term energy homeostasis . PF-04628935, by interacting with these receptors, could have an impact on energy balance in the body.
Potential Treatment for Obesity
Given its role in food intake and energy homeostasis, PF-04628935 is of interest for obesity and other metabolic disorders . It could potentially be used as a treatment for obesity.
Orally Bioavailable
PF-04628935 is orally bioavailable , which means it can be administered orally and is then absorbed by the body. This makes it a convenient option for potential therapeutic applications.
Brain Penetrant
PF-04628935 exhibits reasonable brain penetration . This means it can cross the blood-brain barrier, which is crucial for it to have an effect on the central nervous system.
Mechanism of Action
Target of Action
PF-04628935, also known as 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone, primarily targets the Ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a) . This receptor plays a crucial role in regulating food intake and long-term energy homeostasis .
Mode of Action
PF-04628935 acts as a potent inverse agonist of the Ghrelin receptor . An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.
Biochemical Pathways
The Ghrelin receptor is involved in the regulation of food intake and long-term energy homeostasis . By acting as an inverse agonist, PF-04628935 can potentially downregulate these processes, making it of interest for research into obesity and other metabolic disorders .
Pharmacokinetics
PF-04628935 exhibits oral bioavailability of 43% in rats . This means that when administered orally, about 43% of the administered dose reaches the systemic circulation, which is a measure of the drug’s bioavailability. PF-04628935 also shows reasonable penetration into the brain , which is important for drugs that need to exert their effects in the central nervous system.
Result of Action
As an inverse agonist of the Ghrelin receptor, PF-04628935 could potentially lead to decreased food intake and energy homeostasis . This could result in weight loss and other changes in metabolic parameters, making it a potential candidate for the treatment of obesity and related metabolic disorders .
properties
IUPAC Name |
1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYDDJVCIHZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)

